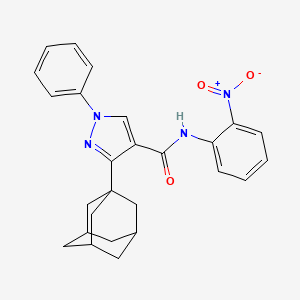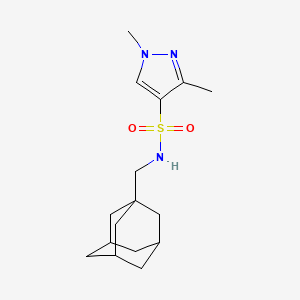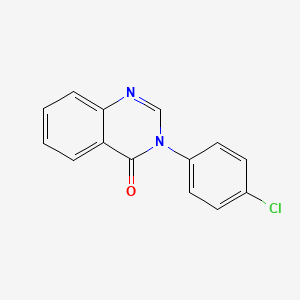![molecular formula C18H22BrNO B10946403 (2E)-N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-bromophenyl)prop-2-enamide](/img/structure/B10946403.png)
(2E)-N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-bromophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Formation of the propenamide group: This can be done through an amide coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
(E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a conformational change that triggers a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-CHLOROPHENYL)-2-PROPENAMIDE
- (E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-FLUOROPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C18H22BrNO |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(E)-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-bromophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H22BrNO/c1-12(17-11-14-2-6-15(17)10-14)20-18(21)9-5-13-3-7-16(19)8-4-13/h3-5,7-9,12,14-15,17H,2,6,10-11H2,1H3,(H,20,21)/b9-5+ |
InChI Key |
NWAJCNWYMSTERC-WEVVVXLNSA-N |
Isomeric SMILES |
CC(C1CC2CCC1C2)NC(=O)/C=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10946323.png)

![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10946334.png)
![(5E)-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946336.png)
![(5E)-5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-3-(3-methylphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946346.png)
![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10946351.png)

![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10946360.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10946370.png)
![(2E)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B10946373.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10946381.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B10946385.png)
